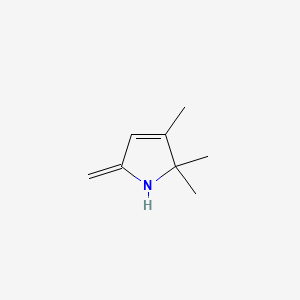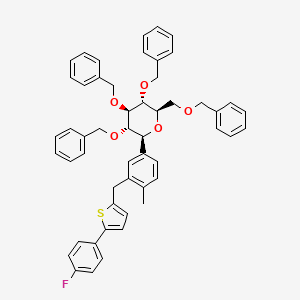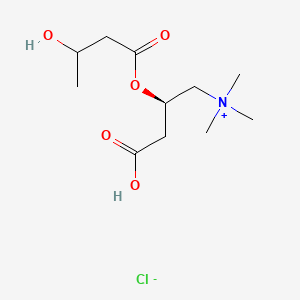![molecular formula C10H7N3O5 B13838137 3-[(3-Nitrophenyl)diazenyl]oxolane-2,4-dione](/img/structure/B13838137.png)
3-[(3-Nitrophenyl)diazenyl]oxolane-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(3-Nitrophenyl)diazenyl]oxolane-2,4-dione is an azo compound characterized by the presence of a diazenyl group (-N=N-) attached to a 3-nitrophenyl group and an oxolane-2,4-dione moiety Azo compounds are known for their vivid colors and are widely used in dyeing and printing industries
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Nitrophenyl)diazenyl]oxolane-2,4-dione typically involves a diazotization reaction followed by a coupling reaction. The process begins with the diazotization of 3-nitroaniline using nitrous acid at low temperatures to form the diazonium salt. This intermediate is then coupled with a suitable coupling partner, such as oxolane-2,4-dione, in the presence of a base like sodium carbonate to yield the final azo compound .
Industrial Production Methods
Industrial production of azo compounds, including this compound, often follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Large-scale production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-[(3-Nitrophenyl)diazenyl]oxolane-2,4-dione undergoes various chemical reactions, including:
Reduction: The azo group can be reduced to form corresponding amines.
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of nitroso or nitro derivatives.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Reduction: Common reducing agents include sodium dithionite or hydrogen in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride for halogenation or sulfuric acid for nitration.
Major Products
Reduction: Produces corresponding amines.
Oxidation: Forms nitroso or nitro derivatives.
Substitution: Yields halogenated or nitrated aromatic compounds.
科学研究应用
3-[(3-Nitrophenyl)diazenyl]oxolane-2,4-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Explored for its potential use in drug development due to its biological activities.
Industry: Utilized in the dyeing and printing industries due to its vivid color properties.
作用机制
The mechanism of action of 3-[(3-Nitrophenyl)diazenyl]oxolane-2,4-dione involves its interaction with molecular targets through its azo group. The compound can undergo reduction to form amines, which can interact with various biological molecules. The diazenyl group can also participate in electron transfer reactions, affecting cellular processes and pathways .
相似化合物的比较
Similar Compounds
(E)-2-[(3-Nitrophenyl)diazenyl]-3-oxo-3-phenylpropanal: Another azo compound with similar structural features but different functional groups.
4-Hydroxy-3-[(3-nitrophenyl)diazenyl]benzaldehyde: Shares the diazenyl group but has different substituents on the aromatic ring.
Uniqueness
3-[(3-Nitrophenyl)diazenyl]oxolane-2,4-dione is unique due to its specific combination of the oxolane-2,4-dione moiety with the diazenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in dyeing, printing, and potentially in medicinal chemistry.
属性
分子式 |
C10H7N3O5 |
|---|---|
分子量 |
249.18 g/mol |
IUPAC 名称 |
3-[(3-nitrophenyl)diazenyl]oxolane-2,4-dione |
InChI |
InChI=1S/C10H7N3O5/c14-8-5-18-10(15)9(8)12-11-6-2-1-3-7(4-6)13(16)17/h1-4,9H,5H2 |
InChI 键 |
IBQQBSLZOFZLNR-UHFFFAOYSA-N |
规范 SMILES |
C1C(=O)C(C(=O)O1)N=NC2=CC(=CC=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


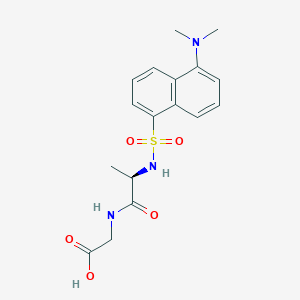
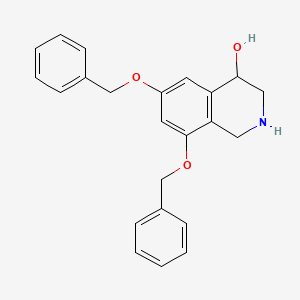
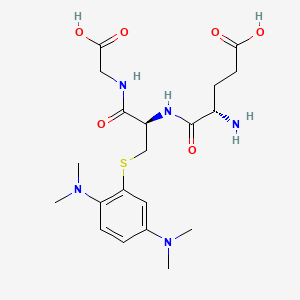



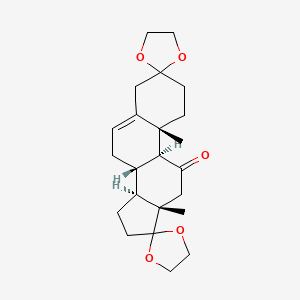
![5-Benzyl-2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepin-5-ium;chloride](/img/structure/B13838118.png)
